Hexylmethyldichlorosilane

Description

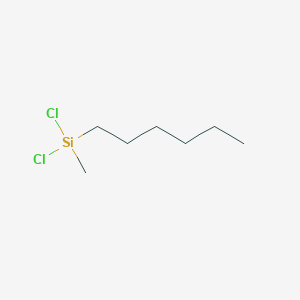

Structure

3D Structure

Properties

IUPAC Name |

dichloro-hexyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Cl2Si/c1-3-4-5-6-7-10(2,8)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRMHVJQWMXYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88002-83-9 | |

| Record name | Silane, dichlorohexylmethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88002-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90884770 | |

| Record name | Silane, dichlorohexylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14799-94-1 | |

| Record name | Dichlorohexylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14799-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylmethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorohexylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichlorohexylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXYLMETHYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798Y7DR4MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexylmethyldichlorosilane synthesis and reaction mechanism

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of Hexylmethyldichlorosilane

Abstract

This compound ((C₆H₁₃)(CH₃)SiCl₂) is a key organosilicon intermediate whose bifunctional nature—possessing both a stable alkyl chain and reactive chloro groups—makes it a versatile building block in materials science and synthetic chemistry. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the catalytic hydrosilylation of 1-hexene and the nucleophilic substitution via the Grignard reaction. We will dissect the underlying mechanisms of these syntheses, offering field-proven insights into optimizing reaction conditions for yield and selectivity. Furthermore, this document details the principal reaction mechanisms of the title compound, including its hydrolysis, alcoholysis, and application as a silylation agent, which are fundamental to its utility in polymer synthesis and as a protecting group strategy in drug development. Experimental protocols, comparative data, and safety considerations are provided to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required for its effective application.

Introduction: The Role of Organochlorosilanes in Modern Chemistry

Organochlorosilanes are a cornerstone of organosilicon chemistry, serving as the primary precursors to the vast array of silicone polymers, resins, and fluids that are ubiquitous in modern technology. The reactivity of the silicon-chlorine (Si-Cl) bond provides a versatile handle for introducing a wide range of functionalities through nucleophilic substitution. This compound is of particular interest due to its combination of a six-carbon alkyl chain, which imparts hydrophobicity and organo-solubility, and two reactive chlorine atoms, which allow for cross-linking or polymerization. This unique structure makes it an ideal monomer for creating polysiloxanes with tailored properties, a surface modifying agent for nanomaterials and substrates, and a sterically demanding silylating agent for protecting sensitive functional groups during complex organic syntheses.[1] Understanding its synthesis and reactivity is therefore critical for professionals seeking to leverage its properties in advanced applications.

Synthesis of this compound: Core Methodologies

The formation of the silicon-carbon (Si-C) bond is the crucial step in the synthesis of this compound. While several methods exist, two routes predominate in terms of efficiency, scalability, and selectivity: platinum-catalyzed hydrosilylation and the Grignard reaction.

Hydrosilylation: An Atom-Economical Approach

The hydrosilylation of an alkene with a hydrosilane is one of the most important and widely used reactions in the silicon industry for forming Si-C bonds.[2] This method is highly atom-economical and typically proceeds with high selectivity. The synthesis of this compound via this route involves the addition of methyldichlorosilane (CH₃SiHCl₂) across the double bond of 1-hexene.

Mechanism: The reaction is most commonly catalyzed by platinum complexes, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. The generally accepted Chalk-Harrod mechanism involves:

-

Oxidative addition of the Si-H bond of methyldichlorosilane to the platinum(0) catalyst.

-

Coordination (π-complexation) of the 1-hexene to the resulting platinum(II) hydride complex.

-

Insertion of the alkene into the Pt-H bond. This step dictates the regioselectivity. For terminal alkenes like 1-hexene, the addition is typically anti-Markovnikov, placing the silicon atom at the terminal carbon.

-

Reductive elimination of the final product, this compound, regenerating the platinum(0) catalyst.

Caption: Catalytic cycle for the hydrosilylation of 1-hexene.

This process is highly efficient, with catalysts enabling high turnover numbers and selectivities greater than 99% for the desired linear product.[2]

Grignard Reaction: A Classic Nucleophilic Substitution

The Grignard reaction provides a robust, alternative route for forming Si-C bonds.[3] This synthesis involves the reaction of a Grignard reagent, hexylmagnesium bromide (C₆H₁₃MgBr), with a chlorosilane that already contains the methyl group, such as methyltrichlorosilane (CH₃SiCl₃).

Mechanism: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the hexyl group strongly nucleophilic.[4] The reaction proceeds via nucleophilic attack of the hexyl carbanion equivalent on the electrophilic silicon atom of methyltrichlorosilane. This displaces one of the chloride leaving groups.

-

Formation of Grignard Reagent: 1-Bromohexane is reacted with magnesium turnings in an ether solvent (like diethyl ether or THF) to form hexylmagnesium bromide.[5]

-

Nucleophilic Substitution: The Grignard reagent is then added to methyltrichlorosilane. The nucleophilic hexyl group attacks the silicon center, displacing a chloride ion to form the Si-C bond.

A key challenge with this method is controlling the stoichiometry. Since the product, this compound, still has two reactive Si-Cl bonds, it can react with a second equivalent of the Grignard reagent to form dihexylmethoxychlorosilane. To maximize the yield of the desired dichlorosilane, the reaction is typically run by slowly adding the Grignard reagent to an excess of methyltrichlorosilane at low temperatures.[6]

Caption: Workflow for Grignard synthesis of this compound.

Comparison of Synthetic Routes

| Feature | Hydrosilylation | Grignard Reaction |

| Precursors | 1-Hexene, Methyldichlorosilane | 1-Bromohexane, Mg, Methyltrichlorosilane |

| Selectivity | High for anti-Markovnikov product | Can be difficult to control; risk of over-alkylation |

| Atom Economy | Excellent (100% theoretical) | Lower (produces MgBrCl salt waste) |

| Catalyst | Requires precious metal catalyst (Pt, Rh) | Stoichiometric Mg required; no catalyst |

| Industrial Scale | Preferred method for large-scale production | More common for lab-scale or specialty synthesis |

Key Reaction Mechanisms of this compound

The reactivity of this compound is dominated by the two Si-Cl bonds, which are susceptible to nucleophilic attack.

Hydrolysis and Condensation

In the presence of water, this compound readily undergoes hydrolysis. This reaction is often violent and liberates corrosive hydrogen chloride (HCl) gas.[7]

Mechanism:

-

Hydrolysis: Each of the two Si-Cl bonds is sequentially replaced by a hydroxyl (-OH) group from water, forming an unstable intermediate, hexylmethylsilanediol ((C₆H₁₃)(CH₃)Si(OH)₂), and two molecules of HCl.[8]

-

Condensation: Silanols are generally unstable and readily condense with each other.[9] Two silanol molecules react to form a silicon-oxygen-silicon (siloxane) bond, eliminating a molecule of water. This process can continue, leading to the formation of linear or cyclic polysiloxanes.

The final structure of the resulting silicone polymer is dependent on the reaction conditions, such as temperature, pH, and the presence of catalysts.

Sources

- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. leah4sci.com [leah4sci.com]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. globalsilicones.org [globalsilicones.org]

- 8. Characterization of Shock-Sensitive Deposits from the Hydrolysis of Hexachlorodisilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gelest.com [gelest.com]

Spectroscopic Profile of Hexylmethyldichlorosilane: A Comprehensive Technical Guide

Introduction

Hexylmethyldichlorosilane (C₇H₁₆Cl₂Si) is a versatile organosilane reagent with significant applications in materials science and organic synthesis.[1] Its utility stems from the reactive dichlorosilyl group, which can undergo hydrolysis and condensation reactions to form polysiloxanes, or participate in various coupling reactions. A thorough understanding of its molecular structure is paramount for its effective application, and this is primarily achieved through a combination of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the expected spectral data but also delve into the rationale behind the spectral features, offering insights into how these techniques collaboratively provide a definitive structural elucidation.

Molecular Structure and Spectroscopic Correlation

Before delving into individual spectroscopic techniques, it is crucial to visualize the molecular structure of this compound. The following diagram illustrates the connectivity of the atoms, which forms the basis for interpreting the subsequent spectroscopic data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer.[2] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.4 - 0.6 | Singlet | 3H | Si-CH ₃ |

| ~0.8 - 1.0 | Triplet | 3H | -CH₂-CH ₃ |

| ~1.0 - 1.2 | Multiplet | 2H | Si-CH ₂-CH₂- |

| ~1.2 - 1.5 | Multiplet | 6H | -CH₂-CH ₂-CH ₂-CH ₂-CH₃ |

Interpretation and Rationale:

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and hexyl groups attached to the silicon atom.

-

Si-CH₃ Signal: The protons of the methyl group directly attached to the silicon atom are expected to appear as a sharp singlet in the upfield region (~0.4 - 0.6 ppm). This upfield shift is a characteristic feature of protons on carbons bonded to silicon. The singlet multiplicity arises from the absence of adjacent protons to couple with.

-

Hexyl Chain Signals: The hexyl chain exhibits more complex splitting patterns. The terminal methyl group (-CH₂-CH ₃) will appear as a triplet due to coupling with the adjacent methylene protons. The methylene groups of the hexyl chain will appear as a series of multiplets in the aliphatic region of the spectrum. The methylene group alpha to the silicon atom (Si-CH ₂-) will be the most downfield of the hexyl chain protons due to the electron-withdrawing effect of the silicon and chlorine atoms.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4]

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ -2.0 - 2.0 | Si-C H₃ |

| ~ 14.0 | -CH₂-C H₃ |

| ~ 18.0 - 20.0 | Si-C H₂-CH₂- |

| ~ 22.5 | -CH₂-C H₂-CH₃ |

| ~ 31.5 | -CH₂-C H₂-CH₂- |

| ~ 33.0 | -C H₂-CH₂-CH₂- |

Interpretation and Rationale:

The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

-

Si-CH₃ Signal: Similar to the ¹H NMR, the carbon of the methyl group attached to the silicon is shifted upfield, often appearing near or even below 0 ppm relative to TMS.

-

Hexyl Chain Signals: The six carbons of the hexyl chain will give rise to six distinct signals. The chemical shifts are influenced by their position relative to the silicon atom. The carbon directly bonded to silicon (Si-C H₂-) will be the most downfield among the hexyl chain carbons due to the electronegativity of the silicon and chlorine atoms. The remaining methylene and the terminal methyl carbons will have chemical shifts typical for an aliphatic chain.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[6][7]

Experimental Protocol:

The IR spectrum of this compound, a liquid at room temperature, can be conveniently obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR spectrometer.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H (aliphatic) stretching |

| 1465 | Medium | C-H bending (methylene) |

| 1375 | Medium | C-H bending (methyl) |

| 1260 | Strong | Si-CH₃ symmetric deformation |

| 800 - 850 | Strong | Si-C stretching |

| 450 - 600 | Strong | Si-Cl stretching |

Interpretation and Rationale:

The IR spectrum of this compound is dominated by absorptions corresponding to the alkyl groups and the silicon-chlorine bonds.

-

C-H Vibrations: Strong bands in the 2850-2950 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl and hexyl groups.

-

Si-CH₃ Vibration: A strong and sharp absorption band around 1260 cm⁻¹ is a hallmark of the symmetric deformation of a methyl group attached to a silicon atom.[6]

-

Si-Cl Vibrations: The presence of two chlorine atoms on the silicon atom will give rise to strong absorption bands in the 450-600 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the Si-Cl bonds.[8]

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol:

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[9] The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer. Electron ionization (EI) is a common method used for fragmentation.

Expected Mass Spectrometry Data:

| m/z | Relative Intensity | Proposed Fragment |

| 198, 200, 202 | Low | [M]⁺ (Molecular Ion) |

| 183, 185, 187 | Medium | [M - CH₃]⁺ |

| 113, 115, 117 | High | [M - C₆H₁₃]⁺ |

| 93, 95 | Medium | [SiCl₂(CH₃)]⁺ |

| 63, 65 | Medium | [SiCl]⁺ |

Interpretation and Rationale:

The mass spectrum will show a molecular ion peak [M]⁺, which will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The most prominent fragmentation pathways involve the cleavage of bonds to the silicon atom.

-

Molecular Ion: The molecular ion peak for this compound (C₇H₁₆Cl₂Si) would have an m/z corresponding to its molecular weight, with the isotopic distribution of chlorine creating a distinctive M, M+2, and M+4 pattern.

-

Fragmentation Pathways: Common fragmentation patterns for organosilanes include the loss of alkyl groups. The loss of the methyl group ([M - CH₃]⁺) and the loss of the hexyl group ([M - C₆H₁₃]⁺) are expected to be significant fragmentation pathways. The base peak is often the result of the cleavage of the largest alkyl group.

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Figure 2: Proposed mass spectral fragmentation of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (Si-CH₃, Si-Cl, and alkyl C-H), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This detailed spectroscopic understanding is essential for researchers and professionals in drug development and materials science who rely on the precise reactivity and purity of such organosilane reagents.

References

-

National Institute of Standards and Technology. Dichlorosilane - the NIST WebBook. [Link]

-

Rochow, E. G. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, ACS Publications. [Link]

-

Boganov, S. E., Promyslov, V. M., & Egorov, M. P. (2019). Dichlorosilylene–hydrogen chloride complex: direct IR spectroscopic detection in argon matrix. Russian Chemical Bulletin, 68(1), 134-139. [Link]

-

Swihart, M. T., & Girshick, S. L. (1997). Thermal Decomposition of Dichlorosilane Investigated by Pulsed Laser Powered Homogeneous Pyrolysis. Journal of The Electrochemical Society, 144(12), 4356. [Link]

-

Gelest. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6376, Methyldichlorosilane. [Link]

-

Wikipedia. Dichlorosilane. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Al-Mansori, S. S. (2018). Synthesis and reactions of [tris (trimethylsilyl) methyl] ethyl dichlorosilane. International Journal of Organosilicon Chemistry, 2(1), 1-10. [Link]

-

Palacký, P. Table of Characteristic IR Absorptions. [Link]

-

Jarek, R. L. (1998). The Chemical Exhaust Hazards of Dichlorosilane Deposits Deter d with FT-ICR Mass Spectrometry. IEEE/SEMI Advanced Semiconductor Manufacturing Conference and Workshop. ASMC 98 Proceedings.[Link]

-

Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

van der Oord, C. J., van der Lugt, C. J., & Zitko, J. (2022). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. ChemRxiv. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0059810). [Link]

-

da Silva, A. C., de Oliveira, A. R. M., & de Andrade, J. B. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(40), 1-14. [Link]

-

de Almeida, M. A., de Souza, R. A., & de Andrade, J. B. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 1-10. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Kumar, A., & Singh, P. (2017). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry, 10(7), 1-10. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. This compound | [gelest.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. gelest.com [gelest.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Dichlorosilane [webbook.nist.gov]

- 9. brjac.com.br [brjac.com.br]

Solubility of Hexylmethyldichlorosilane in organic solvents

An In-Depth Technical Guide to the Solubility of Hexylmethyldichlorosilane in Organic Solvents

Abstract

This compound (C₇H₁₆Cl₂Si) is a key organosilicon intermediate utilized extensively for the creation of hydrophobic surfaces and as a blocking agent in organic synthesis. Its efficacy in these applications is critically dependent on its behavior in solution, particularly its solubility in various organic solvents. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, grounded in both theoretical principles and practical, field-proven methodologies. We address the notable absence of publicly available quantitative solubility data by presenting a detailed, self-validating experimental protocol for its determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling this reactive organosilane in a laboratory setting. Emphasis is placed on the causality behind experimental choices, safety protocols dictated by the compound's reactivity, and the interpretation of solubility behavior in the context of solvent properties.

Introduction to this compound: A Molecule of Dichotomous Character

This compound is an organosilane featuring a six-carbon hexyl chain and a methyl group attached to a silicon atom, which also bears two reactive chlorine atoms. This structure imparts a dual nature to the molecule: the alkyl chains create a non-polar, hydrophobic character, while the dichlorosilyl group provides a highly reactive site for covalent modification.

-

Chemical Structure: C₇H₁₆Cl₂Si

-

Molecular Weight: 199.19 g/mol [1]

-

Appearance: Colorless liquid

-

Key Feature: The Si-Cl bonds are highly susceptible to nucleophilic attack, especially by protic species.

The primary application of this compound is to render surfaces hydrophobic.[1] This is achieved by covalently attaching the molecule to surfaces bearing hydroxyl groups (e.g., glass, silica), which eliminates polar surface interactions.[1] Understanding its solubility is paramount for developing robust and reproducible surface modification protocols and for its use in solution-phase synthesis. The choice of solvent not only determines the concentration at which the silane can be applied but also dictates the stability of the reagent itself.

Theoretical Principles Governing Solubility

The solubility of this compound is governed by a combination of its molecular structure and its reactivity. A nuanced understanding of these factors is essential for predicting its behavior in different solvent systems.

The "Like Dissolves Like" Paradigm: A Polarity Perspective

The principle of "like dissolves like" is the primary determinant of solubility for non-reactive systems. This compound, with its substantial C₆ alkyl chain, is fundamentally a non-polar molecule. This structural feature predicts high solubility or complete miscibility in solvents with low polarity.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Strong van der Waals interactions between the alkyl chains of the silane and these solvents lead to favorable energetics for dissolution. This compound is expected to be fully miscible with hydrocarbons and chlorinated solvents.[2][3][4]

-

Polar Aprotic Solvents (e.g., THF, Diethyl Ether, Ethyl Acetate): While these solvents possess a dipole moment, they lack acidic protons. The non-polar character of this compound still allows for significant solubility in many common polar aprotic solvents, particularly ethers.

-

Polar Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids): These solvents are generally poor choices for dissolving this compound due to the mismatch in polarity and, more importantly, due to reactivity.

The Overriding Factor: Reactivity of the Dichlorosilyl Group

The Si-Cl bonds in dichlorosilanes are highly electrophilic and readily react with nucleophiles. This reactivity is the most critical consideration when selecting a solvent.

Reaction with Protic Solvents: Protic solvents, such as water and alcohols, react vigorously and exothermically with chlorosilanes.[5][6] The reaction involves the nucleophilic displacement of chloride by the hydroxyl group, leading to the formation of silanols, which then condense to form siloxanes, and the corrosive byproduct hydrogen chloride (HCl).

Si-Cl + R-OH → Si-OR + HCl

This reaction means that this compound is not merely insoluble but is reactive and unstable in protic solvents. Therefore, traditional solubility determination in these media is not feasible. The use of alcohols or any solvent with trace amounts of water will lead to the decomposition of the silane.

Reaction with Other Nucleophilic Solvents: Caution should also be exercised with other classes of solvents. For instance, some ketones can react with chlorosilanes, although this is less aggressive than with alcohols.[7] The stability in solvents like acetone or MEK should be experimentally verified if they are considered for any application.

Experimental Determination of Solubility: A Protocol for Reactive Silanes

Given the lack of public quantitative data, researchers must determine the solubility of this compound experimentally. The following protocol is designed to be a self-validating system, with a strong emphasis on safety due to the compound's reactivity and hazardous nature.

Critical Safety Precautions

This compound is a corrosive and water-reactive substance. Handling requires strict adherence to safety protocols.

-

Work Area: All manipulations must be performed in a certified chemical fume hood with adequate ventilation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene are suitable), splash goggles, a face shield, and a flame-retardant lab coat.[1][8]

-

Moisture Control: Use oven-dried glassware and anhydrous solvents. Perform all additions and transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Spill Management: Have a spill kit ready that includes an absorbent material suitable for reactive chemicals (e.g., clay-based absorbent, not paper towels). Do not use water to clean spills.

Materials and Reagents

-

This compound (≥97% purity)

-

Anhydrous organic solvents (e.g., hexane, toluene, THF, ethyl acetate)

-

Internal standard for GC analysis (e.g., dodecane)

-

Oven-dried vials with PTFE-lined septa caps

-

Gas-tight syringes

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Gas Chromatograph with a Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID)

Experimental Workflow Diagram

Caption: Workflow for solubility determination of reactive silanes.

Step-by-Step Protocol (Isothermal Saturation Method)

-

Preparation: Under an inert atmosphere, dispense a known volume (e.g., 5.0 mL) of the desired anhydrous solvent into a pre-weighed, oven-dried vial containing a magnetic stir bar.

-

Internal Standard: Add a precise amount of an internal standard (e.g., dodecane). The standard should be chosen for its chemical inertness and its ability to be well-resolved from the solvent and analyte peaks in the GC analysis.

-

Initial Mass: Seal the vial and record the total mass of the solvent and internal standard.

-

Incremental Addition: Using a gas-tight syringe, add a small, known mass of this compound to the vial. Seal the vial immediately.

-

Equilibration: Place the vial on a magnetic stirrer in a temperature-controlled bath. Stir the solution vigorously for a set period (e.g., 30 minutes) to ensure it reaches equilibrium.

-

Observation: After stirring, stop and allow any undissolved material to settle. Visually inspect the solution for any signs of a second phase (cloudiness, droplets).

-

Iteration: If the solution is clear and homogeneous, repeat steps 4-6, adding incremental amounts of the silane until a persistent second phase is observed, indicating saturation.

-

Quantification: Once saturation is confirmed, carefully withdraw an aliquot from the clear, saturated supernatant. Dilute this aliquot in a known volume of anhydrous solvent and analyze it by GC-MS or GC-FID.

-

Calculation: Construct a calibration curve for this compound relative to the internal standard. Use this curve to determine the precise concentration of the silane in the saturated solution. The solubility is expressed in g/100 mL or mol/L.

Solubility Profile of this compound

While precise quantitative data is not publicly available, a qualitative and predictive solubility profile can be constructed based on established chemical principles. This profile is essential for the initial selection of appropriate solvents for various applications.

Qualitative Solubility Data Table

The following table summarizes the expected solubility and compatibility of this compound with common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Compatibility & Remarks |

| Non-Polar, Aprotic | Hexane, Cyclohexane, Toluene | Miscible | Excellent. These are ideal solvents for dissolution and reaction. They are non-reactive and have similar polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Excellent. Good choice for reactions, but ensure solvent is anhydrous. |

| Ethers (Aprotic) | Diethyl Ether, Tetrahydrofuran (THF) | Miscible / Highly Soluble | Very Good. Generally non-reactive and effective solvents. Anhydrous grades must be used. |

| Esters (Aprotic) | Ethyl Acetate | Soluble | Good. Generally suitable, but stability should be confirmed for long-term storage. |

| Ketones (Aprotic) | Acetone, Methyl Ethyl Ketone (MEK) | Soluble (with caution) | Use with Caution. Potential for slow reaction with the carbonyl group, especially in the presence of catalysts or impurities. Not recommended for long-term storage. |

| Polar, Protic | Water, Methanol, Ethanol | Reactive | Incompatible. Reacts vigorously to produce HCl and siloxanes. Do not use as solvents. |

| Polar, Aprotic | Acetonitrile (MeCN), DMF, DMSO | Likely Soluble | Use with Caution. While aprotic, these solvents can be hygroscopic. Their high polarity may also limit solubility compared to non-polar options. Rigorously dried solvent is essential. |

Relationship Between Solvent Polarity and Solubility

The solubility behavior can be visualized as a function of solvent properties. Non-polar solvents are ideal, while highly polar and protic solvents are unsuitable.

Sources

- 1. This compound | [gelest.com]

- 2. dhc-solvent.de [dhc-solvent.de]

- 3. researchgate.net [researchgate.net]

- 4. bre.com [bre.com]

- 5. Dichlorosilane | Cl2H2Si | CID 61330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]

- 7. Silanes [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Foreword: The Strategic Importance of Custom Alkylmethyldichlorosilanes

An In-Depth Technical Guide to the Synthesis of Custom Alkylmethyldichlorosilanes

Alkylmethyldichlorosilanes (RMeSiCl₂) are foundational monomers in modern materials science and drug development. Their unique bifunctional nature, possessing two reactive chlorine atoms and a customizable alkyl group (R), allows for the precise construction of advanced silicone polymers (polysiloxanes) with tailored properties. From biocompatible elastomers in medical devices to high-performance fluids and resins, the identity of the 'R' group dictates the final material's characteristics, such as thermal stability, hydrophobicity, and refractive index. In drug discovery, these silanes serve as versatile building blocks and protecting groups. This guide provides researchers, scientists, and process chemists with a comprehensive overview of the principal synthetic routes to these critical compounds, focusing on the underlying chemical principles, practical execution, and robust characterization required for successful custom synthesis.

Foundational Synthetic Strategies

The creation of a silicon-carbon bond is the cornerstone of organosilane synthesis. While numerous methods exist, three strategies dominate the landscape for preparing alkylmethyldichlorosilanes due to their versatility and scalability: the Direct Process (Müller-Rochow), Catalytic Hydrosilylation, and the Grignard Reaction. The choice of method is dictated by factors such as the desired scale, the nature of the target alkyl group, and available starting materials.

The Direct Process (Müller-Rochow Synthesis)

The Direct Process is the bedrock of industrial methylchlorosilane production, reacting elemental silicon with methyl chloride at high temperatures.[1][2][3] While not a "custom" synthesis in a lab setting, understanding its mechanism is crucial as its primary product, dimethyldichlorosilane ((CH₃)₂SiCl₂), is a key precursor for other methods.

Causality of the Process: The reaction is a complex heterogeneous catalytic process occurring at 250-300°C in a fluidized bed reactor.[4] Powdered silicon is activated with a copper catalyst, which is believed to form a copper-silicon alloy (Cu₃Si) intermediate.[1][5] This alloy facilitates the cleavage of the C-Cl bond in methyl chloride and the subsequent formation of Si-CH₃ and Si-Cl bonds. The conditions are optimized to favor the production of dimethyldichlorosilane, which can constitute 70-90% of the product mixture.[1] Other products include methyltrichlorosilane (MeSiCl₃), trimethylchlorosilane (Me₃SiCl), and methyldichlorosilane (MeHSiCl₂).[1][6]

Diagram 1: Product Spectrum of the Industrial Direct Process

A simplified view of the primary outputs from the Müller-Rochow synthesis, highlighting the need for purification.

Catalytic Hydrosilylation: Precision and Versatility

For custom synthesis of alkylmethyldichlorosilanes with more complex alkyl groups, hydrosilylation is the most elegant and atom-economical laboratory method.[7] This reaction involves the addition of a Si-H bond across an alkene double bond, catalyzed by a transition metal complex, most commonly platinum-based catalysts like Karstedt's or Speier's catalyst.[8][9]

Mechanistic Insight (Chalk-Harrod Mechanism): The catalytic cycle provides a clear example of cause-and-effect in organometallic chemistry.[7][9]

-

Oxidative Addition: The Si-H bond of methyldichlorosilane (MeHSiCl₂) adds to the Pt(0) catalyst center, oxidizing it to a Pt(II) hydride species.

-

Alkene Coordination: The target alkene coordinates to the platinum center.

-

Migratory Insertion: The alkene inserts into the Pt-H bond. This step is typically rate-limiting and determines the regioselectivity of the addition.[7] For terminal alkenes, this insertion usually occurs in an anti-Markovnikov fashion, placing the silicon atom at the terminal carbon.

-

Reductive Elimination: The final alkylsilane product is eliminated from the platinum center, regenerating the active Pt(0) catalyst.

This mechanism ensures high selectivity for the desired linear alkyl product, minimizing byproducts.[10]

Diagram 2: The Chalk-Harrod Catalytic Cycle

A diagram illustrating the key steps in platinum-catalyzed hydrosilylation.

Experimental Protocol: Synthesis of Octylmethyldichlorosilane via Hydrosilylation

This protocol describes a self-validating system where reaction completion is monitored, ensuring a robust synthesis.

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: Charge the flask with 1-octene (1.0 eq). To the dropping funnel, add freshly distilled methyldichlorosilane (1.1 eq).

-

Catalyst Addition: Add Karstedt's catalyst (10-20 ppm Pt) to the flask containing the 1-octene.[11] The causality for using such low concentrations is the high turnover number of the catalyst.[8]

-

Reaction Initiation: Begin dropwise addition of methyldichlorosilane to the stirred alkene/catalyst mixture. The reaction is exothermic.[12] Maintain the internal temperature between 40-60°C using a water bath for cooling if necessary.

-

Monitoring (Self-Validation): Track the reaction's progress by taking small aliquots and analyzing via FT-IR spectroscopy. The key diagnostic is the disappearance of the strong Si-H stretching band around 2200 cm⁻¹. Alternatively, ¹H NMR can be used to monitor the disappearance of the Si-H proton signal (a septet around 5.0 ppm).

-

Work-up and Purification: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. The product is purified by fractional vacuum distillation. The removal of the high-boiling point catalyst and any unreacted starting material validates the purity of the final product.

| Parameter | Value | Rationale |

| Reactant Ratio | 1.1 eq MeHSiCl₂ : 1.0 eq Alkene | A slight excess of the silane ensures complete consumption of the more valuable alkene. |

| Catalyst Loading | 10-20 ppm Pt | Sufficient for efficient catalysis; higher amounts can lead to side reactions and color the product.[9] |

| Temperature | 40-60°C | Balances reaction rate with minimizing potential side reactions like alkene isomerization.[12] |

| Purity (Post-Distillation) | >98% (by GC-MS) | Fractional distillation is highly effective for separating chlorosilanes with different boiling points.[1] |

Grignard Reactions: A Classic Approach

The Grignard reaction is a powerful tool for forming Si-C bonds, particularly when the corresponding alkene for hydrosilylation is unavailable or unreactive.[13] This method involves the reaction of an organomagnesium halide (Grignard reagent, R-MgX) with a suitable chlorosilane precursor.[14]

Controlling Stoichiometry for Selective Synthesis: The key to synthesizing a custom alkylmethyldichlorosilane is the careful selection of the starting silane and precise control over the stoichiometry. To produce RMeSiCl₂, one would react one equivalent of the Grignard reagent (R-MgX) with methyltrichlorosilane (MeSiCl₃).

R-MgX + MeSiCl₃ → RMeSiCl₂ + MgXCl

Using silicon tetrachloride (SiCl₄) as the starting material is also possible but requires a two-step process or careful control to avoid over-alkylation to R₂SiCl₂ or R₃SiCl.[15][16] The reaction is typically performed in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[14][17] THF often leads to faster reaction rates compared to diethyl ether.[17][18]

Diagram 3: Workflow for Grignard Synthesis of RMeSiCl₂

A step-by-step logical flow for the synthesis of an alkylmethyldichlorosilane using a Grignard reagent.

Purification and Characterization: Ensuring Quality

Regardless of the synthetic method, purification and rigorous characterization are paramount.

-

Purification: Fractional distillation under reduced pressure is the primary method for purifying alkylmethyldichlorosilanes.[1][19] This technique separates the desired product from unreacted starting materials, catalysts, and byproducts based on differences in boiling points. For removing trace impurities like boron-containing compounds, which can be critical for electronics applications, passing the vaporized chlorosilane through a bed of silica may be employed.[20]

-

Characterization: A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the protons in the alkyl chain and the methyl group on silicon (typically a sharp singlet at 0.4-0.8 ppm).

-

¹³C NMR: Confirms the carbon skeleton of the alkyl group and the Si-CH₃ carbon.

-

²⁹Si NMR: Gives a characteristic signal for the silicon atom, with the chemical shift being highly sensitive to the substituents. This is a powerful tool for confirming the RMeSiCl₂ structure.[21][22]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the components of the mixture, providing a quantitative measure of purity, while MS provides the molecular weight and fragmentation pattern, confirming the identity of the product.[23]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for monitoring reactions (e.g., disappearance of Si-H in hydrosilylation) and confirming the absence of hydroxyl groups (from hydrolysis) in the final product.

-

| Technique | Purpose | Key Observables for Octylmethyldichlorosilane |

| ¹H NMR | Structural Elucidation | Singlet ~0.8 ppm (Si-CH₃), Triplet ~0.9 ppm (terminal CH₃ of octyl), Multiplets for other CH₂ groups. |

| ²⁹Si NMR | Confirm Si Environment | A single resonance in the expected region for dichlorosilanes. |

| GC-MS | Purity & Identity | Single major peak in GC; Mass spectrum matching the molecular ion and fragmentation pattern. |

Critical Safety Protocols for Handling Chlorosilanes

Chlorosilanes are hazardous materials that demand stringent safety precautions. Their handling requires a thorough understanding of their reactivity.

-

Reactivity with Water: All chlorosilanes react violently with water, including atmospheric moisture, to produce large volumes of corrosive and toxic hydrogen chloride (HCl) gas and silicic acids.[15][24][25] This reaction is highly exothermic. RMeSiCl₂ + 2 H₂O → RMeSi(OH)₂ + 2 HCl (gas)

-

Flammability: Many chlorosilanes are flammable liquids with low flash points.[24]

Mandatory Handling Procedures:

-

Work Area: All manipulations must be performed in a well-ventilated chemical fume hood.[26]

-

Inert Atmosphere: Use standard inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent contact with moisture and air. All glassware must be rigorously flame- or oven-dried.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[24][27]

-

Fire Safety: Keep a Class B (CO₂) or dry chemical fire extinguisher nearby. NEVER use water to extinguish a chlorosilane fire, as it will exacerbate the situation by generating HCl gas.[24][25]

-

Spill Management: Spills must be neutralized with a dry, inert absorbent material like sand or sodium bicarbonate. Do not use combustible absorbents.

-

Waste Disposal: Quench residual chlorosilanes slowly by adding them to a stirred, cooled solution of sodium bicarbonate or isopropanol. The process should be done in a fume hood, as it will generate HCl and heat. Dispose of waste according to institutional and local regulations.

References

-

Direct process - Wikipedia. [Link]

-

Mechanistic Aspects of the Rochow Direct Process - NTNU. [Link]

-

Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis. [Link]

-

GLOBAL SAFE HANDLING OF CHLOROSILANES. Silicones Environmental, Health and Safety Center. [Link]

-

The production of methyl chlorosilanes - Endress+Hauser. [Link]

-

Chlorosilane Safety Guide. Scribd. [Link]

-

Müller-Rochow Synthesis: The Direct Process to Methylchlorosilanes - ResearchGate. [Link]

-

Direct Synthesis of Silicon Compounds - Encyclopedia.pub. [Link]

-

Silicon tetrachloride - Wikipedia. [Link]

-

GRIGNARD REAGENTS AND SILANES - Gelest, Inc. [Link]

-

Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. [Link]

-

Karstedt catalysts | Johnson Matthey. [Link]

-

preparation of - DTIC. [Link]

-

Karstedt's catalyst - Wikipedia. [Link]

- Manufacture of organo silicon compounds by the grignard reaction - Google P

-

Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC - NIH. [Link]

-

Process for purifying chlorosilanes by distillation. [Link]

-

Purification of chlorosilanes - European Patent Office. [Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. [Link]

-

Purification of chlorosilanes - European Patent Office. [Link]

- Purification of chlorosilanes by distillation and adsorption - Google P

-

Chlorosilane Removal - Chemical Design, Inc. [Link]

-

The Müller-Rochow synthesis of chloromethylsilanes - Chemiedidaktik Uni Wuppertal. [Link]

-

Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed. [Link]

- Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google P

-

Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs. [Link]

-

Organic Reactions with Silicon Compounds. II. The Reaction of Silicon Tetrafluoride with the Grignard Reagent. [Link]

-

Grignard Reaction with Chlorosilanes in THF: A Kinetic Study - ResearchGate. [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. [Link]

-

Hydrosilylation of alkenes with methyldichlorosilane catalyzed by Fe3O4@SiO2-EDTA@Pt and Fe3O4@SiO2-DTPA@Pt a - ResearchGate. [Link]

- Hydrosilylation process - Google P

-

Synthesis of Alkynylsilanes: A Review of the State of the Art - ResearchGate. [Link]

-

Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS - PMC - NIH. [Link]

-

General Structural Characterization – Organic Facility - Molecular Foundry - Lawrence Berkeley National Laboratory. [Link]

-

A gel-state 2D-NMR method for plant cell wall profiling and analysis: a model study with the amorphous cellulose and xylan from ball-milled cotton linters - RSC Publishing. [Link]

-

Quantitative Characterization of Modified Lignin Using Solid-State 13 C NMR Spectroscopy - ResearchGate. [Link]

-

NMR Characterization of Lignans - MDPI. [Link]

Sources

- 1. Direct process - Wikipedia [en.wikipedia.org]

- 2. Direct Synthesis of Silicon Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 5. researchgate.net [researchgate.net]

- 6. portal.endress.com [portal.endress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]

- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Karstedt catalysts | Johnson Matthey [matthey.com]

- 12. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]

- 13. gelest.com [gelest.com]

- 14. praxilabs.com [praxilabs.com]

- 15. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. gccpo.org [gccpo.org]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. General Structural Characterization – Organic Facility [foundry.lbl.gov]

- 22. researchgate.net [researchgate.net]

- 23. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. globalsilicones.org [globalsilicones.org]

- 25. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. CHLOROSILANE - Safety Data Sheet [chemicalbook.com]

- 27. scribd.com [scribd.com]

Hexylmethyldichlorosilane: A Guide to Common Impurities and Their Impact on High-Purity Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylmethyldichlorosilane ((C₆H₁₃)(CH₃)SiCl₂) is a versatile organosilicon compound prized for its ability to create stable, low-energy surfaces. Its unique structure, featuring a reactive dichlorosilyl group for covalent attachment and a combination of hexyl and methyl groups for tailored surface properties, makes it a critical reagent in diverse fields. Applications range from creating hydrophobic coatings on biomedical devices and derivatizing silica surfaces for chromatographic applications to serving as a precursor in the synthesis of advanced silicone polymers.

However, the efficacy and safety of this compound are intrinsically linked to its purity. The presence of even trace-level impurities can dramatically alter its chemical behavior, leading to inconsistent experimental results, compromised product performance, and potential safety hazards. This guide provides a comprehensive overview of the common impurities found in this compound, their origins in the manufacturing process, their profound effects on key applications, and the analytical methodologies required for their detection and quantification.

Part 1: The Genesis of Impurities – The Synthetic Pathway

Understanding the origin of impurities begins with the primary industrial manufacturing route for alkylchlorosilanes: the Direct Process , also known as the Müller-Rochow process.[1][2] This method involves the reaction of an alkyl halide with elemental silicon at high temperatures (260-310 °C) in the presence of a copper catalyst.[1] For this compound, this process is adapted to introduce both hexyl and methyl groups.

The complexity of the reactions occurring on the silicon-copper contact mass is the primary source of process-related impurities. It is not a single, clean reaction but a series of competing and parallel reactions that yield a mixture of chlorosilanes.

Caption: Synthesis of this compound via the Direct Process.

Part 2: A Compendium of Common Impurities

Impurities in this compound can be categorized into three main classes: process-related compounds, external contaminants, and subsequent degradation products.

Class 1: Process-Related Impurities

These are substances generated during the synthesis itself. Their presence is almost unavoidable, and their removal via fractional distillation is often challenging due to close boiling points.

-

Other Alkylchlorosilanes : The statistical nature of the Direct Process leads to the formation of silanes with different numbers of organic and chloro substituents. Key examples include:

-

Hexyltrichlorosilane (C₆H₁₃SiCl₃) : More reactive due to the third chloro group, it can introduce unwanted cross-linking in polymerization reactions.

-

Dihexyldichlorosilane ((C₆H₁₃)₂SiCl₂) : A bulkier molecule that can alter the packing density and steric profile of a modified surface.

-

Methyltrichlorosilane (CH₃SiCl₃) and Dimethyldichlorosilane ((CH₃)₂SiCl₂) : By-products from the reaction with methyl chloride.

-

-

Silicon Tetrachloride (SiCl₄) : A common, highly volatile by-product of chlorosilane synthesis.[3]

-

Unreacted Starting Materials : Incomplete conversion can leave residual hexyl chloride or methyl chloride in the crude product.

Class 2: External Contaminants

These impurities are introduced from raw materials or through improper handling and storage.

-

Metallic Impurities : The metallurgical-grade silicon and copper catalyst can introduce a variety of trace metals. Elements like boron and phosphorus are particularly problematic in electronics applications, while others can interfere with catalytic processes.[4][5]

-

Water (H₂O) : Perhaps the most critical and damaging contaminant. Chlorosilanes are highly sensitive to moisture.[6]

Class 3: Degradation Products

These form when the pure compound is exposed to suboptimal conditions.

-

Hydrolysis Products : The reaction with water is rapid and exothermic, cleaving the Si-Cl bonds. This process is often a cascade:

-

Silanols : Initial hydrolysis forms silanols (e.g., (C₆H₁₃)(CH₃)Si(OH)Cl), which are generally unstable.

-

Siloxanes : Silanols readily condense to form stable siloxane bridges (-Si-O-Si-). This can result in dimers, trimers, and eventually long-chain or cyclic polysiloxanes.[7][8]

-

Hydrogen Chloride (HCl) : A highly corrosive gas is liberated for every Si-Cl bond that is hydrolyzed.[6]

-

Table 1: Summary of Common Impurities in this compound

| Impurity Class | Specific Example(s) | Typical Origin | Potential Effect |

| Process-Related | Hexyltrichlorosilane, Dihexyldichlorosilane, Silicon Tetrachloride | Synthesis Side Reactions | Alters reactivity, affects polymer structure, changes surface properties |

| Contaminants | Water (H₂O) | Environmental exposure, improper handling | Rapid degradation, HCl release, formation of siloxanes |

| Boron, Phosphorus, Copper | Raw silicon, catalyst | Interferes with electronic properties, unwanted catalytic activity | |

| Degradation | Polysiloxanes, Hydrogen Chloride (HCl) | Reaction with moisture | Forms gels/solids, creates a corrosive environment, safety hazard |

Part 3: The Ripple Effect – How Impurities Compromise Applications

The impact of impurities extends far beyond a simple reduction in the concentration of the active molecule. Their effects are often magnified, leading to significant downstream consequences.

-

In Polymer Synthesis : When this compound is used as a monomer for silicone polymers, functional impurities dictate the final material properties.

-

Monofunctional Impurities (e.g., Hexyltrimethylsilane) act as chain terminators, limiting the molecular weight and viscosity of the polymer.

-

Trifunctional Impurities (e.g., Hexyltrichlorosilane) act as cross-linking agents, which can lead to the formation of insoluble gels and brittle materials instead of the desired linear polymers.

-

-

In Surface Modification : The goal of surface modification is to create a uniform, well-defined monolayer.

-

Competing Species : Impurities with reactive silyl groups will compete for binding sites on the substrate (e.g., silica, glass). This results in a mixed, heterogeneous surface with unpredictable properties like contact angle and protein adhesion.

-

Hydrolysis : If the silane is contaminated with water, it will begin to self-polymerize in solution before it can react with the surface.[7][9] This leads to the deposition of oligomeric clumps rather than a smooth monolayer, significantly reducing the quality and reproducibility of the coating.

-

-

Safety and Handling Hazards : The reaction between chlorosilanes and water is a major safety concern. The release of corrosive HCl gas can damage equipment and poses a severe inhalation hazard.[10] Furthermore, the polysiloxane by-products can, in some cases, be flammable or pyrophoric.[7][9]

Part 4: Quality Control – A Framework for Detection and Quantification

A robust quality control program is essential for any application using this compound. This involves a multi-pronged analytical approach to identify and quantify different classes of impurities.

Caption: Workflow for comprehensive impurity analysis.

Experimental Protocol: Gas Chromatography (GC) for Organic Impurities

Gas chromatography is the primary technique for separating and quantifying volatile chlorosilanes.[11]

Objective : To separate and quantify this compound from related organochlorosilane impurities.

Methodology :

-

System Preparation : Utilize a GC system equipped with a Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID). The entire system, from the injector to the detector, must be rigorously free of moisture to prevent on-column reactions.[3]

-

Column : A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is typically used.

-

Carrier Gas : Use an inert carrier gas like helium or hydrogen at a constant flow rate.[11]

-

Injection : A small, precise volume (e.g., 0.1-1.0 µL) of the sample is injected into the heated inlet. An autosampler is recommended for reproducibility.

-

Temperature Program :

-

Initial Oven Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/minute to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes. (Note: This program is a starting point and must be optimized for the specific impurity profile.)

-

-

Detection : The TCD provides a universal response, while the FID is sensitive to hydrocarbons. For definitive identification, a Mass Spectrometer (MS) detector is required.

-

Quantification : Peak areas are compared against those of certified reference standards to determine the concentration of each impurity.

Experimental Protocol: ICP-MS for Metallic Impurities

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) offers the ultra-low detection limits required for trace metal analysis in high-purity reagents.[4]

Objective : To determine the concentration of trace metallic elements.

Methodology :

-

Sample Preparation (Hydrolysis & Matrix Removal) : This is the most critical step. Chlorosilanes cannot be directly injected into an ICP-MS.

-

In a fume hood, slowly and carefully add a known mass of the this compound sample to a high-purity deionized water/acid mixture in a PFA vessel, often under cooling. This hydrolyzes the sample to form silica and soluble metal chlorides.

-

Add high-purity hydrofluoric acid (HF) to the solution. This converts the silica matrix into volatile silicon tetrafluoride (SiF₄), which can be removed by gentle heating.[5] (Caution: HF is extremely hazardous and requires specialized handling procedures).

-

The remaining solution, containing the non-volatile metallic impurities, is then diluted to a final volume with deionized water.

-

-

Instrument Calibration : Calibrate the ICP-MS instrument using a series of multi-element standards covering the expected concentration range.

-

Analysis : Aspirate the prepared sample solution into the plasma. The instrument measures the mass-to-charge ratio of the ions, allowing for the quantification of individual elements.

-

Data Validation : Analyze a spiked sample (a sample to which known amounts of the target metals have been added) to verify the accuracy and recovery of the sample preparation method.[4]

Conclusion

The purity of this compound is not a passive parameter but an active determinant of its performance and safety. For researchers, scientists, and drug development professionals, a thorough understanding of potential impurities and their origins is the first line of defense against failed experiments, inconsistent product quality, and hazardous conditions. By integrating knowledge of the synthetic process with robust analytical quality control, users can ensure that this powerful reagent meets the exacting standards required for innovation and discovery.

References

- Agilent Technologies. Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS.

- RSC Publishing. Determination of trace impurities in silicon and chlorosilanes by inductively coupled plasma atomic emission spectrometry and neutron activation analysis. Analyst.

- MDPI. Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. Processes.

- Shen Y, Qu J, Zhang H. [Determination of chlorosilanes by gas chromatography]. Se Pu. 1997 May;15(3):246-7.

- Google Patents. Gas chromatography separation method for silane / chlorosilanes and....

- Jarek, R.L., and Thornberg, S.M. The Chemical Exhaust Hazards of Dichlorosilane Deposits Determined with FT-ICR Mass Spectrometry. OSTI.GOV.

- Jarek, R.L., and Thornberg, S.M. Hazards of dichlorosilane exhaust deposits from the high-temperature oxide process as determined by FT-ICR mass spectrometry. Microsystems Technology Laboratories.

- NJ.gov. Hazard Summary: Dichlorosilane. New Jersey Department of Health.

- NIH. Characterization of Shock-Sensitive Deposits from the Hydrolysis of Hexachlorodisilane. PMC.

- MDPI. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Applied Sciences.

- ResearchGate. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.

- NJ.gov. Hazard Summary: Methyl Dichlorosilane. New Jersey Department of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. Determination of trace impurities in silicon and chlorosilanes by inductively coupled plasma atomic emission spectrometry and neutron activation analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. nj.gov [nj.gov]

- 7. mtl.mit.edu [mtl.mit.edu]

- 8. Characterization of Shock-Sensitive Deposits from the Hydrolysis of Hexachlorodisilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. nj.gov [nj.gov]

- 11. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Hydrophobic Surface Modification of Glass Slides using Hexylmethyldichlorosilane

Introduction: The Critical Role of Surface Wettability in Advanced Research

In fields ranging from high-throughput drug screening and proteomics to cell culture and advanced microscopy, the interaction between a sample and its substrate is of paramount importance. Standard glass microscope slides are inherently hydrophilic due to the presence of surface silanol groups, leading to the spreading of aqueous solutions. While suitable for some applications, many modern techniques require precisely controlled, low-adhesion surfaces. Hydrophobic microscope slides are essential for preventing sample cross-contamination, creating uniform arrays, and improving signal-to-noise ratios in imaging by constraining sample droplets.[1][2]

The creation of a robust, chemically stable hydrophobic surface on glass is most reliably achieved through silanization. This process involves covalently bonding organosilane molecules to the glass surface, fundamentally altering its chemical properties from hydrophilic to hydrophobic.[3][4] Hexylmethyldichlorosilane is an excellent reagent for this purpose. Its dichlorosilane head provides a reactive anchor to the glass, while its hexyl chain presents a nonpolar, water-repellent interface.

This document provides a comprehensive guide to the principles, safety precautions, and detailed protocols for modifying glass slides with this compound. It further details methods for the characterization and validation of the resulting hydrophobic surface, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.

Principle & Mechanism of Silanization

The surface of clean glass is populated by hydroxyl moieties, specifically silanol groups (Si-OH).[5][6] These groups are polar and readily form hydrogen bonds with water, accounting for the hydrophilic nature of glass. The silanization process with this compound is a nucleophilic substitution reaction that replaces these polar groups with a covalently bonded, nonpolar alkyl layer.

The reaction proceeds in two key steps:

-

Hydrolysis and Reaction: The two chlorine atoms on the silicon of this compound are highly reactive. They readily react with the hydrogen of the surface silanol groups. This forms a stable, covalent siloxane bond (Si-O-Si) between the silane and the glass surface. For each Si-Cl bond that reacts, one molecule of hydrogen chloride (HCl) gas is liberated as a byproduct.[7][8]

-

Cross-linking and Curing: If adjacent silane molecules are in proximity, the remaining Si-Cl group can react with a neighboring silanol or hydrolyze with trace atmospheric water to form a new silanol, which can then condense with an adjacent silane. This creates a cross-linked polysiloxane network on the surface, enhancing the durability of the coating. A final curing step, typically involving heat, drives the reaction to completion and removes any residual moisture or solvent.

The resulting surface exposes the nonpolar C6 hexyl chains to the environment, creating a low-energy, hydrophobic interface that repels water.

Critical Safety Precautions

This compound and the reagents used for slide preparation are hazardous. Strict adherence to safety protocols is mandatory.

-

Chemical Hazards:

-

This compound (CAS: 14799-94-1): Combustible liquid.[7] Reacts with water, alcohols, and other protic solvents. Causes severe skin burns and serious eye damage.[7] Inhalation may cause respiratory tract irritation.

-

Piranha Solution (Sulfuric Acid & Hydrogen Peroxide): Extremely corrosive, a strong oxidizer, and reacts violently with organic materials. Prepare and handle with extreme caution under a chemical fume hood.

-

-

Required Personal Protective Equipment (PPE):

-

Chemical splash goggles and a full-face shield.

-

Heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile rubber).[7]

-

Flame-retardant lab coat.

-

-

Handling Procedures:

-

All steps involving this compound and Piranha solution must be performed inside a certified chemical fume hood.[8]

-

Ensure all glassware is perfectly dry before introducing the silane, as it reacts with moisture to release corrosive HCl gas.[9]

-

Ground and bond containers when transferring the silane to prevent static discharge.[7]

-

Have an appropriate fire extinguisher (alcohol-resistant foam, CO2, dry chemical) readily available. Do not use water on a chlorosilane fire. [7]

-

An emergency eye wash and safety shower must be immediately accessible.[10]

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7]

-

Experimental Protocols

This section details the complete workflow for preparing, coating, and validating hydrophobic glass slides.

Materials & Equipment

-

Reagents:

-

This compound (≥97% purity)

-

Anhydrous Toluene or Heptane

-

Sulfuric Acid (H₂SO₄, 98%)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Isopropanol (IPA)

-

Deionized (DI) Water (18 MΩ·cm)

-

Compressed Nitrogen or Argon Gas

-

-

Equipment:

-

Standard glass microscope slides

-

Glass slide staining jars and racks

-

Ultrasonic bath

-

Laboratory oven (capable of 110°C)

-

Magnetic stir plate and stir bars

-

Graduated cylinders and beakers

-

Contact Angle Goniometer

-

Stage 1: Rigorous Cleaning and Surface Activation

Rationale: This is the most critical stage. A pristine, fully hydroxylated glass surface is essential for a uniform and durable hydrophobic coating. Any organic residue will result in a patchy, inconsistent surface. Piranha solution aggressively removes organic matter and maximizes the density of reactive silanol groups.

Protocol:

-

Place glass slides into a glass staining rack.

-

Immerse the rack in a beaker containing a 2% detergent solution in DI water.

-

Place the beaker in an ultrasonic bath and sonicate for 30 minutes.

-

Rinse the slides thoroughly by immersing the rack in sequential beakers of DI water (at least 5 changes).

-

Piranha Etch (Perform in Fume Hood with Full PPE): a. In a large, heat-resistant glass beaker, slowly and carefully add 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. Warning: The solution is highly exothermic and corrosive. b. Immerse the slide rack into the still-warm Piranha solution. c. Let the slides etch for 45-60 minutes. Vigorous bubbling will occur initially. d. Carefully remove the rack and rinse extensively under a gentle stream of DI water, followed by immersion in at least five sequential beakers of DI water.

-

Rinse the slides with isopropanol to displace water.

-

Dry the slides completely under a stream of high-purity nitrogen or argon gas.

-

Place the cleaned, dry slides in a laboratory oven at 110°C for at least 1 hour to remove all traces of physisorbed water. Proceed to the next stage while the slides are still warm.

Stage 2: Silanization with this compound

Rationale: The coating is performed in an anhydrous organic solvent to prevent the silane from reacting with water in the solution, which would cause it to polymerize before it can bind to the surface.

Protocol:

-

Prepare the Silanization Solution (Perform in Fume Hood): a. In a dry glass staining jar, place 100 mL of anhydrous toluene. b. Using a dry glass syringe, add 2 mL of this compound to the toluene to create a 2% (v/v) solution. c. Add a dry magnetic stir bar and stir gently for 2 minutes.

-

Coating Procedure: a. Remove the hot, dry slides from the oven and allow them to cool to room temperature in a desiccator. b. Immerse the rack of clean, dry slides into the 2% this compound solution. c. Cover the staining jar to minimize exposure to atmospheric moisture. d. Allow the reaction to proceed for 90 minutes at room temperature. For a denser coating, the reaction time can be extended up to 2 hours.

-

Rinsing: a. Remove the slide rack from the silanization solution. b. Immerse the rack in a fresh jar of anhydrous toluene and agitate for 2 minutes to remove excess, unreacted silane. c. Repeat the rinse with a fresh jar of isopropanol.

Stage 3: Post-Treatment Curing and Final Cleaning

Rationale: Curing with heat drives the condensation of any remaining silanol groups and removes the solvent, resulting in a more stable and cross-linked monolayer.

Protocol:

-

Dry the rinsed slides under a stream of nitrogen gas.

-

Place the slides in a laboratory oven and cure at 110°C for 1 hour.

-

Remove the slides from the oven and allow them to cool.

-

Sonicate the cured slides in isopropanol for 10 minutes to remove any loosely bound polysiloxane.

-

Dry the final slides with nitrogen gas.

-

Store the finished hydrophobic slides in a clean, dry, dust-free container.

Characterization and Quality Control

The primary method for quantifying the hydrophobicity of the treated surface is by measuring the static water contact angle (WCA).[11][12] This is the angle a droplet of water makes with the surface, and a higher angle indicates greater hydrophobicity.[13]

Procedure:

-

Place a treated slide on the stage of a contact angle goniometer.

-

Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.

-

Capture an image of the droplet and use the software to measure the angle at the liquid-solid-vapor interface.

-